2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine
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Description
“2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine” is a chemical compound with the molecular formula C12H10ClN . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine” is based on the pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a chloro group and a 3-methylphenyl-1,2,4-oxadiazol-5-yl group attached to the pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine” are not detailed in the sources I found, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
- Application : Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. The protodeboronation also played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Catalytic Protodeboronation
properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c1-9-3-2-4-10(7-9)13-17-14(19-18-13)11-5-6-12(15)16-8-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRNRSJURNBOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine |
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